8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Description
The compound “8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
A novel di-Mannich derivative of curcumin pyrazole, which is structurally similar to the compound , has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The structure of the synthesized compound was confirmed on the basis of FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Molecular Structure Analysis
The molecular structure of pyridopyrimidines can vary depending on where the nitrogen atom is located in pyridine . There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The synthesis of pyridopyrimidines often involves the condensation of certain groups at the acetyl moiety, followed by cyclization to form the pyridopyrimidinone structure . This process is accompanied by the elimination of certain compounds and subsequent methylation .Physical and Chemical Properties Analysis
The water solubility of a structurally similar compound, a di-Mannich derivative of curcumin pyrazole, was evaluated and found to be three times more soluble than that of curcumin pyrazole and curcumin .Future Directions
Pyridopyrimidines have shown therapeutic interest and have been approved for use as therapeutics . They continue to be studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on enhancing their biological activity, improving their synthesis methods, and expanding their therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play a crucial role in cell cycle regulation and energy metabolism, respectively .
Mode of Action
This compound acts as a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases . It binds to these kinases, thereby inhibiting their activity and disrupting the biochemical pathways they regulate .
Biochemical Pathways
The inhibition of CDK4/CYCLIN D1 and ARK5 kinases affects several biochemical pathways. The most significant of these is the cell cycle , which is regulated by CDK4/CYCLIN D1 . By inhibiting this kinase, the compound can halt cell cycle progression, thereby preventing cell proliferation . The inhibition of ARK5, on the other hand, can impact energy metabolism within the cell .
Result of Action
The most significant result of the action of this compound is the induction of apoptosis in tumor cells . By inhibiting key kinases and disrupting the cell cycle, the compound triggers programmed cell death, thereby reducing tumor growth .
Properties
IUPAC Name |
8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12-8-17(24)23(15-6-4-5-7-15)18-16(12)9-20-19(21-18)22-10-13(2)25-14(3)11-22/h8-9,13-15H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWHVSJROXEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C3C(=CC(=O)N(C3=N2)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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